molecular formula C10H11BrO3 B8532619 2-Bromomethyl-6-hydroxy-benzoic acid ethyl ester

2-Bromomethyl-6-hydroxy-benzoic acid ethyl ester

Cat. No. B8532619
M. Wt: 259.10 g/mol
InChI Key: AIMOIGCLGQTQLB-UHFFFAOYSA-N
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Patent
US07320992B2

Procedure details

2-Hydroxy-6-methyl-benzoic acid ethyl ester (4.046 g), NBS (4.786 g), and AIBN (1.134 g) were weighed into a round-bottom flask equipped with a reflux condenser. CCl4 (40 mL) was added and the mixture was heated at reflux for 2 h. After cooling to RT, solid was removed by filtration and the filtrate was concentrated to give a yellow oil as crude, which solidified upon standing. The crude was purified by silica gel chromatography (300 g, 0-5% EtOAc/hexanes) to afford 2-bromomethyl-6-hydroxy-benzoic acid ethyl ester as a white solid.
Quantity
4.046 g
Type
reactant
Reaction Step One
Name
Quantity
4.786 g
Type
reactant
Reaction Step One
Name
Quantity
1.134 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:6]=1[OH:12])[CH3:2].C1C(=O)N([Br:21])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[C:6]([OH:12])=[CH:7][CH:8]=[CH:9][C:10]=1[CH2:11][Br:21])[CH3:2]

Inputs

Step One
Name
Quantity
4.046 g
Type
reactant
Smiles
C(C)OC(C1=C(C=CC=C1C)O)=O
Name
Quantity
4.786 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
1.134 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil as crude, which
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel chromatography (300 g, 0-5% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=C(C=CC=C1O)CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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